Cyanidin-3-o-rhamnoside chloride

Description

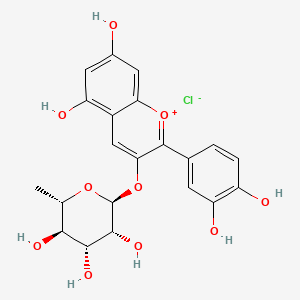

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What are the natural sources of Cyanidin-3-o-rhamnoside chloride?

Part 1: Executive Technical Overview

Cyanidin-3-O-rhamnoside (C3R) is a specific anthocyanin subclass where the aglycone cyanidin is glycosylated at the C3 position with a rhamnose moiety. Unlike the ubiquitous cyanidin-3-O-glucoside (C3G), C3R is chemotaxonomically restricted, making its isolation a targeted endeavor rather than a broad-spectrum extraction.

The "Chloride" Designation: In its natural plant matrix, C3R exists as a flavylium cation counter-balanced by organic acids (citrate, malate). The "Chloride" form (Cyanidin-3-O-rhamnoside chloride) is the stable salt form generated during the extraction process using hydrochloric acid (HCl). This acidification is critical for stabilizing the flavylium ion chromophore, preventing hydration to the colorless hemiketal form.

Therapeutic Relevance: Recent high-impact studies have elevated C3R from a mere pigment to a bioactive candidate. It has shown specific potential as a SIRT6 activator and an antidiabetic agent (specifically in Nitraria studies), distinguishing its pharmacophore from other anthocyanins.

Part 2: Botanical Sources & Quantitative Distribution

While C3G is found in nearly all red/purple fruits, Cyanidin-3-O-rhamnoside is less common. It appears as a primary or significant secondary metabolite in specific genera.

High-Yield Botanical Sources

| Botanical Source | Common Name | Tissue | C3R Status | Estimated Content |

| Nitraria tangutorum | Nitrate Bush | Fruit (Ripe) | Major | ~10–30 mg/100g FW* |

| Prunus spinosa | Blackthorn | Fruit (Skin) | Secondary | 5–12 mg/100g FW |

| Malpighia emarginata | Acerola | Fruit | Secondary | Variable (Cultivar dependent) |

| Castanea sativa | Sweet Chestnut | Flowers | Minor | Trace |

| Rubus spp. | Black Raspberry | Fruit | Minor | < 2 mg/100g FW |

*Note: In Nitraria tangutorum, C3R is a distinct biomarker often co-occurring with C3G. Values are estimates based on total anthocyanin fractions where C3R represents a significant peak.

Part 3: Biosynthetic Mechanistics

The biosynthesis of C3R diverges from the common glucoside pathway at the glycosyltransferase step. This is a critical distinction for metabolic engineering and understanding accumulation patterns.

The Enzyme: The reaction is catalyzed by a specific UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase (3RT) .[1] Unlike the common UFGT (which uses UDP-glucose), this enzyme exhibits high specificity for UDP-rhamnose as the sugar donor.

Pathway Visualization:

Figure 1: Biosynthetic pathway of Cyanidin-3-O-rhamnoside. The critical divergence point is the utilization of UDP-Rhamnose by the 3-O-RT enzyme.

Part 4: Isolation & Purification Protocol

To isolate Cyanidin-3-O-rhamnoside Chloride with >95% purity for pharmaceutical research, a standard solid-liquid extraction followed by chromatographic purification is required. The use of acidified methanol ensures the chloride salt formation.

Experimental Workflow

1. Biomass Preparation:

-

Source: Nitraria tangutorum or Prunus spinosa fruits.[2][3][4]

-

Pre-treatment: Lyophilize (freeze-dry) fruit pulp to remove water and prevent enzymatic degradation by polyphenol oxidase (PPO). Grind to a fine powder (mesh 40-60).

2. Acidified Extraction (The "Chloride" Step):

-

Solvent: Methanol:Water:HCl (80:19:1 v/v/v).

-

Note: The 1% HCl is non-negotiable. It maintains the pH < 2.0, keeping the anthocyanin in the red flavylium cation form. Without this, the structure degrades to the chalcone form.

-

-

Procedure: Ultrasonic-assisted extraction (UAE) at 25°C for 30 mins.

-

Filtration: Centrifuge at 8000 rpm; collect supernatant.

3. Solid Phase Extraction (SPE) - Enrichment:

-

Resin: Amberlite XAD-7 or C18 Sep-Pak.

-

Loading: Load aqueous extract onto the column.

-

Washing: Wash with acidified water (0.1% HCl) to remove sugars and organic acids.

-

Elution: Elute anthocyanins with acidified Methanol (0.1% HCl).

4. Purification (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (e.g., 250mm x 10mm, 5µm).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[5]

-

Gradient: 0-20 min (10-25% B). C3R typically elutes after C3G due to the lower polarity of rhamnose compared to glucose.

5. Crystallization:

-

Concentrate the specific fraction. Re-dissolve in minimal MeOH/HCl. Precipitate with excess diethyl ether to obtain the Cyanidin-3-O-rhamnoside chloride powder.

Workflow Visualization:

Figure 2: Isolation workflow from raw biomass to purified chloride salt.

Part 5: Analytical Characterization

To validate the identity of the isolated compound as Cyanidin-3-O-rhamnoside, the following parameters must be met.

| Parameter | Expected Value/Observation |

| λ max (UV-Vis) | 518–525 nm (in MeOH/HCl) |

| MS (ESI+) [M]+ | m/z 433 (Molecular Ion) |

| MS/MS Fragment | m/z 287 (Cyanidin aglycone, loss of 146 Da rhamnosyl unit) |

| HPLC Retention | Elutes after Cyanidin-3-glucoside (C3G) on C18 columns. |

| Appearance | Dark red to purple crystalline powder. |

Expert Insight: The loss of 146 Da in MS/MS is the definitive fingerprint for the rhamnoside moiety. If you observe a loss of 162 Da, you have isolated the glucoside (C3G) or galactoside.

References

-

Nitraria tangutorum Composition

-

Prunus spinosa (Blackthorn)

-

Biosynthesis (Rhamnosyltransferase)

- Title: Identification of UDP-rhamnosyltransferases and UDP-galactosyltransferase involved in flavonol glycosyl

- Source: Plant Physiology (via PMC).

-

URL:[Link]

-

Pharmacological Potential (SIRT6/Antidiabetic)

- Title: Combined Microbial Fermentation Converts Bioactive Compounds in Nitraria Tangutorum Bobrov Fruit and Displays its Antidiabetic Potential.

- Source: JSciMed Central.

-

URL:[Link]

-

General Isolation Protocols

Sources

- 1. rrc.nbrp.jp [rrc.nbrp.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. scite.ai [scite.ai]

Biosynthesis pathway of Cyanidin-3-o-rhamnoside chloride in plants

This technical guide details the biosynthesis, extraction, and characterization of Cyanidin-3-O-rhamnoside (C3R) . While Cyanidin-3-O-glucoside is the most ubiquitous anthocyanin, the 3-O-rhamnoside variant represents a specific biosynthetic divergence found in select genera (e.g., Ficus, Pistacia, Rheum).

The "Chloride" designation in the topic refers to the stable flavylium salt form (

Executive Technical Summary

The biosynthesis of Cyanidin-3-O-rhamnoside proceeds through the phenylpropanoid and flavonoid pathways, culminating in a specific glycosyl transfer event. Unlike the common 3-O-glucosylation catalyzed by UFGT (UDP-glucose:flavonoid 3-O-glucosyltransferase), C3R synthesis requires a UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase (3RT) . This enzyme, often sharing homology with flavonol-3-O-rhamnosyltransferases (e.g., UGT78 family), exhibits regio-specificity for the 3-hydroxyl position of the C-ring, using UDP-rhamnose as the sugar donor.

Molecular Architecture & Precursors

The pathway is compartmentalized:

-

Cytosol: Synthesis of the anthocyanidin aglycone (Cyanidin).

-

ER Surface: Glycosylation by membrane-associated glycosyltransferases.

-

Vacuole: Accumulation via GST-mediated transport or vesicle trafficking.

Phase I: The Phenylpropanoid Scaffold

The pathway initiates with Phenylalanine , derived from the shikimate pathway.

-

Enzyme 1: Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.

-

Enzyme 2: Cinnamate 4-Hydroxylase (C4H): A P450 monooxygenase that hydroxylates the ring to form p-coumaric acid.

-

Enzyme 3: 4-Coumarate:CoA Ligase (4CL): Activates the carboxyl group, forming p-coumaroyl-CoA (the activated phenylpropanoid unit).

Phase II: Flavonoid Assembly

-

Enzyme 4: Chalcone Synthase (CHS): Condenses one p-coumaroyl-CoA with three malonyl-CoA molecules to form Naringenin Chalcone (C15 skeleton).

-

Enzyme 5: Chalcone Isomerase (CHI): Stereospecifically cyclizes the chalcone to (2S)-Naringenin (a flavanone).

-

Enzyme 6: Flavanone 3-Hydroxylase (F3H): Hydroxylates the 3-position to yield Dihydrokaempferol .

-

Enzyme 7: Flavonoid 3'-Hydroxylase (F3'H): Critical Divergence Point. Hydroxylates the B-ring at the 3' position. This step determines the "Cyanidin" fate (3',4'-OH pattern) versus Pelargonidin (4'-OH only). The product is Dihydroquercetin (Taxifolin).

Phase III: Anthocyanidin Formation

-

Enzyme 8: Dihydroflavonol 4-Reductase (DFR): Reduces Dihydroquercetin to Leucocyanidin (a colorless flavan-3,4-diol).

-

Enzyme 9: Anthocyanidin Synthase (ANS/LDOX): Oxidizes Leucocyanidin to Cyanidin (the unstable aglycone).

Phase IV: The Terminal Rhamnosylation (The Specificity Step)

In most plants, Cyanidin is immediately glucosylated by UFGT. For C3R synthesis, the plant must express a specific 3-O-Rhamnosyltransferase (3RT) and maintain a pool of UDP-Rhamnose.

-

Substrate: Cyanidin (Aglycone) + UDP-Rhamnose.

-

Enzyme: UDP-rhamnose:anthocyanidin 3-O-rhamnosyltransferase .[1]

-

Note: In species like Arabidopsis and Morella, enzymes such as UGT78D1 or MrUGT78R function as flavonol 3-O-rhamnosyltransferases. In C3R-producing plants, homologs of these enzymes accept Cyanidin as a substrate.

-

-

Reaction: Nucleophilic attack of the Cyanidin 3-OH on the anomeric carbon of rhamnose.

Pathway Visualization (DOT Diagram)

Figure 1: Biosynthetic pathway of Cyanidin-3-O-rhamnoside.[4] Key regulatory steps involve F3'H (B-ring specificity) and the terminal 3-RT (glycosyl specificity).

Technical Workflow: Extraction & Quantification

For drug development and research, isolating the chloride salt form requires strict pH control to prevent degradation (opening of the C-ring) or hydrolysis.

Protocol: Acidified Methanol Extraction

Objective: Isolate C3R from plant tissue (e.g., Ficus carica peel or Pistacia lentiscus berries) while maintaining the stable flavylium cation.

-

Tissue Preparation:

-

Freeze-dry (lyophilize) plant tissue to remove water (prevents hydrolysis).

-

Grind to fine powder (<0.5 mm) under liquid nitrogen.

-

-

Solvent Extraction:

-

Solvent: Methanol:Water:HCl (80:19:1 v/v/v). The HCl (0.1% - 1.0%) ensures the pH is < 2.0, stabilizing the red flavylium cation.

-

Process: Sonicate for 15 min at <25°C. Centrifuge at 10,000 x g for 10 min. Re-extract pellet x2.

-

-

Purification (Solid Phase Extraction - SPE):

-

Cartridge: C18 Sep-Pak or Amberlite XAD-7.

-

Activation: Methanol followed by acidified water.

-

Loading: Load crude extract.

-

Wash: Acidified water (removes sugars/organic acids) -> Ethyl Acetate (removes non-polar phenolics/chlorophyll).

-

Elution: Acidified Methanol (0.01% HCl).

-

-

Salt Formation:

-

Evaporate methanol under vacuum at <35°C.

-

Redissolve in 0.5 M HCl.

-

Lyophilize. The resulting powder is Cyanidin-3-O-rhamnoside Chloride .

-

Analytical Quantification (HPLC-DAD-MS/MS)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Water + 5% Formic Acid.

-

Mobile Phase B: Acetonitrile (or Methanol).

-

Gradient: 5% B to 100% B over 30 mins.

-

Detection:

-

UV/Vis: 520 nm (Characteristic Anthocyanin max).

-

MS (ESI+): Scan for Parent Ion

.-

Cyanidin-3-O-rhamnoside MW: ~433.11 Da (Cation).

-

MS/MS Fragmentation: Loss of 146 Da (Rhamnose)

Fragment at 287 Da (Cyanidin aglycone).

-

-

Experimental Workflow Visualization

Figure 2: Isolation workflow for Cyanidin-3-O-rhamnoside Chloride. The use of HCl throughout ensures the final product is the stable chloride salt.

Pharmaceutical Applications & Stability

Bioactivity Profile

-

CYP Inhibition: Cyanidin-3-O-rhamnoside has been identified as a potent inhibitor of CYP3A4 (

), significantly higher than other anthocyanins. This is critical for drug-drug interaction studies. -

Antioxidant: High radical scavenging activity (DPPH/ABTS) due to the ortho-dihydroxy structure on the B-ring.

Stability Considerations (The "Chloride" Factor)

-

pH Sensitivity:

-

pH < 2.0 (Chloride Salt): Stable red flavylium cation. Best for storage.

-

pH 4-6: Hydration to colorless carbinol pseudobase.

-

pH > 7: Degradation to chalcone (irreversible).

-

-

Formulation: For therapeutic use, the chloride salt must be encapsulated (e.g., liposomes, cyclodextrins) to survive the neutral pH of the small intestine without degradation.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Target Molecule | Cyanidin-3-O-rhamnoside | PubChem CID: 44256658 |

| Molecular Weight | 433.39 g/mol (Cation) | Chloride Salt MW ≈ 468.84 g/mol |

| Key Enzyme | UDP-rhamnose:anthocyanidin 3-RT | Homolog to UGT78 family |

| MS Parent Ion | Positive Mode ESI | |

| MS/MS Fragment | Loss of Rhamnose (-146) | |

| UV Max | 520 nm | Bathochromic shift if acylated |

| Solubility | Water, Methanol, Ethanol | Insoluble in non-polar solvents |

References

-

Identification of UDP-rhamnosyltransferases involved in flavonol glycosylation in Morella rubra . Horticulture Research. [Link]

-

Regulation of Fig (Ficus carica L.) Fruit Color: Metabolomic and Transcriptomic Analyses . International Journal of Molecular Sciences. [Link]

-

Functional characterization of UDP-rhamnose-dependent rhamnosyltransferase involved in anthocyanin modification . The Plant Journal. [Link]

-

Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside . Advion Interchim Scientific. [Link]

Sources

Cyanidin-3-O-rhamnoside Chloride: Chemical Architecture, CYP3A4 Modulation, and Therapeutic Potential

Executive Summary

Cyanidin-3-O-rhamnoside chloride (C3R) is a specific anthocyanidin glycoside distinct from its more common glucoside analogs. While sharing the potent antioxidant baseline of the cyanidin class, C3R exhibits a unique pharmacokinetic interaction profile, most notably the significant inhibition of Cytochrome P450 3A4 (CYP3A4) . This whitepaper analyzes the physicochemical dynamics of C3R, validates its analytical characterization via HPLC-MS/MS, and details its dual-mechanism role as a modulator of oxidative stress (Nrf2 pathway) and drug metabolism.

Chemical Identity & Structural Dynamics

Molecular Architecture

Cyanidin-3-O-rhamnoside chloride consists of the aglycone cyanidin linked to the sugar rhamnose at the C-3 position. Unlike glucosides, the rhamnose moiety (a deoxy sugar) imparts distinct hydrophobicity and steric properties that influence enzyme binding affinity, particularly with CYP isoforms.

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium;chloride

-

CAS Number: 38533-30-1

-

Molecular Formula:

-

Molecular Weight: 468.84 g/mol

-

Solubility: Soluble in DMSO, acidified methanol/ethanol; poor stability in neutral aqueous buffers.

pH-Dependent Structural Transformation

The "chloride" counterion indicates the flavylium cation form, which is stable only at low pH (< 3.0). As pH rises to physiological levels (7.4), C3R undergoes a structural transformation that dictates its bioavailability and reactivity. This is not merely degradation but a chemical equilibrium between the red flavylium cation, the colorless carbinol pseudobase, and the blue/purple quinoidal base.

Figure 1: pH-dependent structural equilibrium of Cyanidin-3-O-rhamnoside.[1][2]

Analytical Characterization

Precise identification requires distinguishing C3R from the ubiquitous Cyanidin-3-O-glucoside (C3G). Mass spectrometry is the gold standard, leveraging the specific mass loss of the rhamnosyl moiety.

HPLC-DAD-MS/MS Methodology

Objective: To isolate and quantify C3R from complex matrices (e.g., Ribes nigrum or Acacia nilotica).

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 5% Formic Acid (Suppresses ionization of phenolic OH) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-15 min: 5-20% B; 15-25 min: 20-40% B; 25-30 min: 40-100% B |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection (UV) | 520 nm (Characteristic flavylium absorption) |

| MS Mode | ESI Positive Ion Mode |

| Key MS Signals | [M]+: m/z 433 (Intact Cation)Fragment: m/z 287 (Cyanidin Aglycone)Neutral Loss: 146 Da (Rhamnosyl group) |

Causality in Protocol Design:

-

Acidified Mobile Phase: Formic acid is critical to maintain the molecule in the stable, colored flavylium form (cationic) during separation. Without acid, peak broadening and peak splitting occur due to the equilibrium shown in Figure 1.

-

Neutral Loss Scan: The loss of 146 Da (rhamnose) distinguishes C3R from C3G, which would show a loss of 162 Da (glucose).

Biological Mechanisms & Therapeutic Potential[1][3][4][5][6]

Primary Mechanism: CYP3A4 Inhibition

Unlike many other anthocyanins, C3R has been identified as a significant inhibitor of CYP3A4 , the primary enzyme responsible for metabolizing ~50% of clinical drugs.

-

IC50: ~44 µM[3]

-

Mechanism: Competitive inhibition at the active site.

-

Implication: High intake of C3R-rich extracts (e.g., blackcurrant supplements) could alter the pharmacokinetics of CYP3A4 substrates (e.g., statins, calcium channel blockers), leading to potential drug-nutrient interactions.

Secondary Mechanism: Nrf2/NF-κB Modulation

C3R exerts cytoprotective effects by modulating the redox status of the cell. It acts as a "bi-phasic" modulator:

-

Direct Scavenging: Donating hydrogen atoms from the B-ring hydroxyls to neutralize ROS.

-

Signal Transduction: Activating the Nrf2 pathway to upregulate endogenous antioxidant enzymes (HO-1, NQO1).

Figure 2: Dual mechanism of action: CYP3A4 inhibition and Nrf2-mediated antioxidant response.

Experimental Protocols

Extraction & Purification Protocol

Source Material: Ribes nigrum (Blackcurrant) skin or Acacia nilotica leaves.

-

Tissue Preparation: Freeze-dry plant material and grind to fine powder (< 0.5 mm) to maximize surface area.

-

Acidified Extraction:

-

Solvent: Methanol:Water (70:30 v/v) + 1% HCl.

-

Rationale: The HCl lowers pH to < 2, stabilizing the flavylium cation and preventing degradation during extraction.

-

Procedure: Sonicate for 30 min at < 30°C. Centrifuge at 4000 rpm for 15 min. Collect supernatant.

-

-

Solid Phase Extraction (SPE):

-

Load supernatant onto an activated C18 Sep-Pak cartridge.

-

Wash with 0.01% HCl (aq) to remove sugars and polar acids.

-

Elute anthocyanins with Methanol + 0.01% HCl.

-

-

Semi-Preparative Isolation:

-

Inject eluate into HPLC. Collect fraction corresponding to the C3R peak (identified by retention time and MS m/z 433).

-

Lyophilize the fraction to obtain C3R chloride powder.

-

CYP3A4 Inhibition Assay

Objective: To verify the drug-interaction potential of C3R.

-

System: Human Liver Microsomes (HLM) or recombinant CYP3A4.

-

Probe Substrate: Testosterone (metabolized to 6β-hydroxytestosterone) or Midazolam.

-

Incubation:

-

Mix Buffer (0.1 M Potassium Phosphate, pH 7.4), CYP3A4 source, and C3R (0 - 100 µM).

-

Pre-incubate 5 min at 37°C.

-

Initiate reaction with NADPH-generating system.

-

-

Quantification:

-

Stop reaction with ice-cold acetonitrile.

-

Centrifuge and analyze supernatant via HPLC-MS/MS for the metabolite (e.g., 6β-hydroxytestosterone).

-

-

Calculation: Plot % Activity vs. log[C3R] to determine IC50.

References

-

Srovnalova, A., et al. (2014). Effects of anthocyanidins and anthocyanins on the expression and catalytic activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in primary human hepatocytes and human liver microsomes.[3] Journal of Agricultural and Food Chemistry. Link

-

Kondža, M., et al. (2025). Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. Molecules. Link

-

Speciale, A., et al. (2016). Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation.[4] Toxicology Letters. Link

-

PubChem. Cyanidin 3-O-rhamnoside chloride Compound Summary. National Library of Medicine. Link

-

Wu, X., et al. (2004). Pelargonidin is absorbed and metabolized differently than cyanidin after marionberry consumption in pigs.[5] Journal of Nutrition.[6] Link

Sources

- 1. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 2. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials | MDPI [mdpi.com]

- 3. Effects of anthocyanidins and anthocyanins on the expression and catalytic activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in primary human hepatocytes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing pharmacokinetics for Cyanidin 3-O-rutinoside metabolite after consumption of Blackberry [Marion], freeze-dried powder in pigs - Phenol-Explorer [phenol-explorer.eu]

- 6. Absorption and metabolism of anthocyanin cyanidin-3-glucoside in the isolated rat small intestine is not influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization & Isolation of Cyanidin-3-O-rhamnoside Chloride

The following technical guide details the spectroscopic characterization and isolation of Cyanidin-3-O-rhamnoside chloride , a critical anthocyanin reference standard.

Executive Summary

Cyanidin-3-O-rhamnoside chloride (Cy-3-Rha) is a bioactive anthocyanin pigment found in specific botanical sources such as Pistacia lentiscus, Ficus species, and Rubus species. As a flavylium cation stabilized by a chloride counterion, it serves as a vital analytical standard for pharmacokinetic studies and metabolic profiling.

This guide provides a definitive spectroscopic profile (NMR, MS) and a self-validating isolation protocol. It addresses the common analytical challenge of distinguishing Cy-3-Rha ([M]+ m/z 433) from its isobaric analog, Pelargonidin-3-O-glucoside ([M]+ m/z 433), using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) coupling constants.

Structural Identity & Physicochemical Properties[1][2]

| Property | Data |

| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium chloride |

| Common Name | Cyanidin-3-O- |

| Molecular Formula | |

| Molecular Weight | 468.84 g/mol (Salt); 433.11 g/mol (Cation) |

| Solubility | Soluble in MeOH, EtOH, Water (Acidified); Unstable in neutral/alkaline pH |

| Appearance | Dark red to purple crystalline powder |

Mass Spectrometry (MS) Profiling

Objective: To validate molecular mass and confirm the specific loss of the rhamnosyl moiety, distinguishing the compound from isobaric interferences.

Experimental Parameters (ESI-MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30–50 V (Optimized for molecular ion stability).

-

Collision Energy: 15–25 eV (For fragmentation).

Fragmentation Pathway Analysis

In positive ESI mode, the chloride counterion dissociates, yielding the flavylium cation

-

Precursor Ion: m/z 433

.[1] -

Primary Fragment (

): m/z 287.-

Mechanism: Heterolytic cleavage of the O-glycosidic bond releases the neutral rhamnose moiety (146 Da).

-

Diagnostic Value: The transition

confirms the aglycone is Cyanidin . -

Differentiation Note: The isobaric impurity Pelargonidin-3-O-glucoside also presents at m/z 433 but fragments to m/z 271 (Pelargonidin aglycone) via loss of glucose (162 Da).[1]

-

MS Data Summary

| Ion Type | m/z (Experimental) | Identity | Interpretation |

| 433.1 | Molecular Cation | Intact Cyanidin-3-rhamnoside cation. | |

| 287.0 | Aglycone | Cyanidin core (Loss of 146 Da rhamnosyl unit). | |

| RDA Fragment | 137.0 | A-Ring Fragment | Retro-Diels-Alder cleavage characteristic of 5,7-dihydroxy A-rings. |

Fragmentation Logic Diagram (Graphviz)

Caption: MS/MS fragmentation pathway distinguishing Cyanidin-3-O-rhamnoside from isobaric interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the glycosidic linkage configuration (

Sample Preparation

-

Solvent: Methanol-

(CD -

Rationale: Acidification is mandatory to stabilize the flavylium cation form. In neutral CD

OD, the compound undergoes hemiketal formation, causing line broadening and peak disappearance.

H NMR Assignment (600 MHz, CD OD/TFA)

The spectrum is characterized by the downfield aromatic protons of the cyanidin core and the specific upfield doublet of the rhamnose methyl group.

| Position | Multiplicity | Assignment Logic | ||

| Aglycone (Cyanidin) | ||||

| H-4 | 8.85 - 8.95 | s | - | Most deshielded proton; C-ring. |

| H-2' | 8.05 - 8.15 | d | ~2.0 | B-ring; ortho-coupling to H-6' is small. |

| H-6' | 8.20 - 8.35 | dd | 8.5, 2.0 | B-ring; vicinal coupling to H-5'. |

| H-5' | 6.95 - 7.05 | d | 8.5 | B-ring; ortho-coupling to H-6'. |

| H-8 | 6.85 - 6.90 | d | ~1.5 | A-ring; meta-coupling to H-6. |

| H-6 | 6.65 - 6.70 | d | ~1.5 | A-ring; meta-coupling to H-8. |

| Sugar (Rhamnose) | ||||

| H-1'' (Anomeric) | 5.30 - 5.45 | d | ~1.5 | Critical: Small |

| H-2'' | 4.05 - 4.15 | m | - | |

| H-6'' (Methyl) | 0.95 - 1.25 | d | 6.2 | Diagnostic: Methyl doublet confirms rhamnose (deoxyhexose). |

C NMR Key Signals (150 MHz)

-

Carbonyl (C-4): ~165–168 ppm (Affected by cation resonance).

-

Anomeric Carbon (C-1''): ~102–104 ppm.

-

Rhamnose Methyl (C-6''): ~17–18 ppm (Distinctive high-field signal).

Isolation & Purification Protocol

Objective: To isolate high-purity (>95%) Cyanidin-3-O-rhamnoside chloride from plant material (e.g., Rubus or Ficus leaves/fruits).

Workflow Methodology

-

Extraction: Macerate lyophilized tissue in MeOH:H

O:HCl (80:19:1 v/v) . The HCl ensures the anthocyanin remains in the stable red flavylium form. -

Concentration: Rotary evaporate at <35°C to remove methanol. Do not evaporate to dryness to avoid degradation; keep as an aqueous concentrate.

-

Solid Phase Extraction (SPE):

-

Load aqueous concentrate onto a C18 Sep-Pak or Amberlite XAD-7 column.

-

Wash with acidified water (0.1% HCl) to remove sugars and polar non-phenolics.

-

Elute anthocyanins with MeOH:HCl (99:1) .

-

-

Preparative HPLC:

-

Column: C18 Semi-prep (e.g., 250 x 10 mm, 5

m). -

Mobile Phase A: Water + 5% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 20% B over 30 mins. Cy-3-Rha typically elutes after Cy-3-Glc due to the lower polarity of the rhamnose moiety.

-

-

Final Salt Exchange: To ensure the chloride form (rather than formate/trifluoroacetate), dissolve the purified fraction in 0.1 M HCl and re-lyophilize.

Process Flow Diagram (Graphviz)

Caption: Step-by-step isolation protocol ensuring stability and counterion specificity.

References

-

Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications: Spectroscopic Data of Anthocyanins. Retrieved from [Link]

-

Miyazawa, T., et al. (1999).[2] Direct Intestinal Absorption of Red Fruit Anthocyanins, Cyanidin-3-glucoside and Cyanidin-3,5-diglucoside into Rats and Humans. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

FooDB. (2010).[3] Cyanidin 3-rhamnoside (FDB017152) Chemical Profile. Retrieved from [Link]

-

Bagnarello, G., et al. (2014).[4] 1H-NMR and 13C-NMR chemical shifts and coupling constants of isolated anthocyanins. ResearchGate. Retrieved from [Link]

Sources

In Vitro Antioxidant Activity of Cyanidin-3-O-rhamnoside Chloride

Technical Guide & Assay Protocols

Executive Summary

Cyanidin-3-O-rhamnoside (C3R) is a specific anthocyanin subclass found in Rubus species (black raspberries), Pistacia lentiscus, and Ficus species. While less ubiquitous than its glucoside counterpart (C3G), C3R offers unique solubility and stability profiles due to the rhamnose moiety.

This guide focuses on the Chloride salt form (C21H21ClO10) , the standard analytical reagent used in drug development and nutraceutical research. The chloride counterion stabilizes the flavylium cation, ensuring shelf-life integrity, but requires specific handling during in vitro solubilization to prevent degradation before assay execution.

Key Technical Insight: The antioxidant potency of C3R is primarily driven by the B-ring catechol structure (3',4'-dihydroxy), facilitating rapid Hydrogen Atom Transfer (HAT). However, the rhamnose glycosylation at the C3 position modulates steric hindrance and hydrophobicity, potentially altering its interaction with lipid-based radicals compared to glucosides.

Molecular Characterization & Stability

Structural Logic

-

Aglycone: Cyanidin (3,3',4',5,7-pentahydroxyflavylium).

-

Glycone: Rhamnose (deoxy sugar) attached at the C3 position.

-

Counterion: Chloride (Cl⁻). Essential for maintaining the molecule in its stable flavylium cation state (red) in solid form.

Solubility & Handling (Critical)

The chloride salt is hygroscopic and pH-sensitive.

-

Solvent of Choice: Acidified Methanol (0.1% HCl in MeOH) or DMSO.

-

Aqueous Instability: In neutral water (pH 7.0), C3R undergoes rapid deprotonation to the quinoidal base (violet/blue), followed by hydration to the colorless carbinol pseudobase.

-

Protocol: Always prepare stock solutions (e.g., 10 mM) in DMSO or 0.01M HCl to lock the flavylium structure before diluting into the assay buffer.

Mechanism of Action

The antioxidant activity of C3R operates via two primary pathways, dictated by the assay environment:

-

Hydrogen Atom Transfer (HAT):

-

Single Electron Transfer (SET):

Visualization: Mechanistic Pathway

Caption: Dual-pathway antioxidant mechanism of Cyanidin-3-O-rhamnoside driven by B-ring hydroxylation.

Assay Portfolio: Protocols & Validation

DPPH Radical Scavenging Assay

Standard for hydrophobic/organic radical scavenging.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

-

C3R Stock: 1 mg/mL in MeOH (acidified with 0.1% HCl).

-

-

Protocol:

-

Prepare serial dilutions of C3R (e.g., 5 – 100 µg/mL).

-

Add 20 µL sample to 180 µL DPPH solution in a 96-well plate.

-

Incubate: 30 minutes in the dark at Room Temperature (RT).

-

Measure: Absorbance at 517 nm .

-

-

Self-Validation:

-

Blank: Methanol only (0% inhibition).

-

Positive Control:[4] Trolox or Ascorbic Acid (IC50 should be ~3-6 µg/mL).

-

Color Correction: If C3R concentration is high, run a "Sample Blank" (C3R + Methanol without DPPH) to subtract the intrinsic red color of the anthocyanin.

-

ABTS Radical Cation Decolorization

Applicable for both hydrophilic and lipophilic systems.

-

Reagents:

-

ABTS (7 mM) + Potassium Persulfate (2.45 mM).[9] Incubate 12-16h in dark to generate ABTS•⁺.

-

Dilute ABTS•⁺ with Ethanol to Absorbance ~0.70 at 734 nm.

-

-

Protocol:

-

Mix 10 µL C3R sample with 190 µL diluted ABTS•⁺ solution.

-

Incubate: 6 minutes exactly.

-

Measure: Absorbance at 734 nm .

-

-

Why 734 nm? This wavelength minimizes interference from the anthocyanin's own absorption (typically max ~520 nm).

FRAP (Ferric Reducing Antioxidant Power)

Measures reduction potential (SET mechanism).

-

Reagents (Freshly Prepared):

-

Acetate Buffer (300 mM, pH 3.6).

-

TPTZ (10 mM) in 40 mM HCl.

-

FeCl₃[7]·6H₂O (20 mM).

-

Ratio: 10:1:1 (Buffer:TPTZ:FeCl₃).

-

-

Protocol:

-

Add 10 µL C3R sample to 290 µL warm FRAP reagent (37°C).

-

Incubate: 4 minutes.

-

Measure: Absorbance at 593 nm .

-

-

Interpretation: Results expressed as µM Fe²⁺ equivalents or Trolox Equivalents (TE).

Experimental Workflow Diagram

Caption: Standardized workflow for Cyanidin-3-O-rhamnoside chloride antioxidant profiling.

Data Interpretation & Comparative Potency

The following table summarizes the expected performance of C3R compared to standard controls. Note that C3R generally exhibits comparable activity to Cyanidin-3-glucoside (C3G), as the antioxidant pharmacophore (the anthocyanidin core) is identical.

| Assay | Metric | C3R (Expected Range) | C3G (Reference) | Trolox (Standard) | Interpretation |

| DPPH | IC50 (µg/mL) | 6.0 – 12.0 | 5.0 – 10.0 | 3.0 – 5.0 | Potent scavenger; slightly less active than Trolox due to molecular weight. |

| ABTS | TEAC (mM TE/mM) | 2.5 – 3.8 | 2.8 – 4.0 | 1.0 | High activity; electron donation is efficient in aqueous phase. |

| FRAP | µmol Fe²⁺/g | 3000 – 4500 | ~4000 | N/A | Strong reducing power at acidic pH (pH 3.6). |

Note on Structure-Activity Relationship (SAR): The rhamnose sugar is a deoxy-hexose. Compared to glucose (in C3G), rhamnose is slightly more hydrophobic. This may result in:

-

Higher affinity for lipid-peroxidation inhibition assays (e.g., TBARS).

-

Slightly lower radical scavenging in pure aqueous phases due to steric conformation, but the difference is often statistically negligible in bulk assays.

References

-

PubChem. (n.d.). Cyanidin 3-O-rhamnoside chloride | C21H21ClO10. National Library of Medicine. Retrieved from [Link]

-

Liang, T., et al. (2017). Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro. RSC Advances. Retrieved from [Link]

-

MDPI. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. The antioxidant activities, cytotoxic properties, and identification of water-soluble compounds of Ficus deltoidea leaves [PeerJ] [peerj.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of antioxidant activity between cyanidin-3-O-glucoside (C3G) liposome and cyanidin-3-O-glucoside (C3G) in 2D and 3D cell cultures | bioRxiv [biorxiv.org]

- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Therapeutic Potential of Cyanidin-3-O-rhamnoside Chloride

Abstract

Cyanidin-3-O-rhamnoside chloride, a member of the anthocyanin family of flavonoids, is a naturally occurring pigment found in various fruits and vegetables. Beyond its role as a colorant, this compound is emerging as a potent bioactive molecule with significant therapeutic potential. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core mechanisms, investigated applications, and key experimental methodologies for studying Cyanidin-3-O-rhamnoside chloride. We will delve into its antioxidant and anti-inflammatory properties, exploring the modulation of critical signaling pathways such as NF-κB and MAPK. Furthermore, this guide will detail its potential in neuroprotection and oncology, supported by data from in vitro and in vivo models. A strong emphasis is placed on the practical application of this knowledge, with detailed, step-by-step protocols for essential assays and the rationale behind their selection. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex biological processes involved. This document aims to be a comprehensive resource, grounding its claims in authoritative scientific literature to empower and guide future research and development in this promising area.

Introduction to Cyanidin-3-O-rhamnoside Chloride

Cyanidin-3-O-rhamnoside chloride is an anthocyanin, a subclass of flavonoids responsible for many of the red, purple, and blue colors in plants.[1] Its structure consists of a cyanidin aglycone linked to a rhamnose sugar moiety. This glycosylation enhances its stability and water solubility compared to the aglycone alone.

Chemical Structure and Properties

-

Molecular Formula: C21H21ClO10[2]

-

Molecular Weight: 468.84 g/mol [2]

-

Structure: The core structure is the flavylium cation, which is characteristic of anthocyanins and contributes to its color and reactivity.[2] The presence of multiple hydroxyl groups on the phenyl rings is key to its potent antioxidant activity.[3]

The stability of Cyanidin-3-O-rhamnoside and related anthocyanins is highly dependent on factors such as pH, temperature, and light.[4] In acidic conditions, it exists predominantly in the stable red flavylium cation form, while at higher pH values, it can undergo structural transformations to colorless or bluish forms.[4]

Natural Sources

Cyanidin-3-O-rhamnoside and other cyanidin glycosides are abundant in a variety of dietary sources, including:

-

Berries (e.g., blackcurrants, blueberries, raspberries)[1][5]

-

Red and purple vegetables (e.g., red cabbage)[8]

The concentration of these compounds can vary significantly based on the plant species, cultivar, growing conditions, and processing methods.[4][7]

Pharmacokinetics and Bioavailability

The bioavailability of anthocyanins, including Cyanidin-3-O-rhamnoside, is generally low.[4][9] After oral ingestion, a small fraction is absorbed in the stomach and small intestine, while the majority passes to the colon.[4][10] Gut microbiota play a crucial role in metabolizing anthocyanins into smaller phenolic compounds, such as protocatechuic acid, which may be more readily absorbed and contribute to the overall biological effects.[11] Studies using Caco-2 cell models, which simulate the intestinal barrier, are often employed to investigate the absorption and transport mechanisms of these compounds.

Core Mechanisms of Action

The therapeutic potential of Cyanidin-3-O-rhamnoside chloride stems from its ability to modulate multiple key cellular signaling pathways, primarily related to oxidative stress and inflammation.

Potent Antioxidant Activity

Cyanidin-3-O-rhamnoside exhibits strong antioxidant effects through both direct and indirect mechanisms.

-

Direct Radical Scavenging: The molecular structure, rich in phenolic hydroxyl groups, allows it to directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide.[4][12] This activity is a cornerstone of its protective effects against oxidative damage.

-

Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, cyanidin glycosides can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][13] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[10][13]

View DOT script for Nrf2 Signaling Pathway

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. Cyanidin-3-O-rhamnoside and its related compounds have been shown to exert potent anti-inflammatory effects by targeting central inflammatory signaling cascades.[5][14]

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[11][15] Studies have demonstrated that cyanidin glycosides can inhibit the activation of NF-κB.[10][16] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[16]

-

Attenuation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial player in inflammation and cellular stress responses. Cyanidin has been shown to inhibit the MAPK pathway, which can contribute to its anti-cancer and anti-inflammatory effects.[10][17]

View DOT script for NF-κB Signaling Pathway

Investigated Therapeutic Applications

The potent antioxidant and anti-inflammatory activities of Cyanidin-3-O-rhamnoside chloride provide a mechanistic basis for its potential application in a range of diseases.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's disease.[3][18] Cyanidin derivatives have shown promise in this area by:

-

Reducing Oxidative Damage: Studies using models like C. elegans have shown that cyanidin can protect neurons from oxidative stress-induced damage.[18]

-

Inhibiting Acetylcholinesterase (AChE): In a zebrafish model of Alzheimer's, cyanidin derivatives suppressed AChE activity, a key target in Alzheimer's therapy.[3][19] They also reduced brain oxidative stress and ameliorated locomotor impairments.[3][19]

-

Modulating Neuroinflammation: By inhibiting pathways like NF-κB in microglial cells, cyanidin compounds can reduce the production of neurotoxic inflammatory mediators.[20]

Anti-Cancer Activity

Emerging evidence suggests that cyanidin and its glycosides possess anti-cancer properties.[8][17] These effects are often multi-faceted and include:

-

Induction of Apoptosis: Cyanidin glycosides have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells.[6][21] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[17][21]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase.[6][17]

-

Inhibition of Proliferative Pathways: Cyanidin can inhibit signaling pathways like RAS and MAPK, which are often hyperactive in cancer and drive cell proliferation.[8][17]

-

Synergistic Effects: In some cases, cyanidin glycosides have been shown to act synergistically with other compounds, like luteolin, to inhibit the growth of cancer cells.[21]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of cyanidin glycosides have been explored in models of chronic inflammatory diseases. For instance, in a model of rheumatoid arthritis, Cyanidin-3-O-glucoside was shown to modulate immune cell populations and reduce pro-inflammatory cytokines.[22] It has also been investigated for its potential in managing inflammatory bowel disease by inhibiting the NF-κB pathway and modulating gut microbiota.[10][13]

Key Experimental Protocols and Methodologies

To rigorously evaluate the therapeutic potential of Cyanidin-3-O-rhamnoside chloride, a series of well-established in vitro and in vivo assays are essential.

In Vitro Evaluation of Bioactivity

The initial screening and mechanistic studies of the compound are typically performed using cell-based and chemical assays.

View DOT script for In Vitro Experimental Workflow

4.1.1 Antioxidant Capacity Assays

-

Rationale: These assays quantify the ability of the compound to neutralize free radicals, which is a primary mechanism of its protective effects.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of Cyanidin-3-O-rhamnoside chloride.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[23]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.70 at 734 nm.

-

Add serial dilutions of the test compound to the diluted ABTS•+ solution.

-

After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the IC50 value as described for the DPPH assay.[23]

-

4.1.2 Cell Viability and Cytotoxicity Assays

-

Rationale: These assays are crucial for determining the dose-dependent effects of the compound on cell health, identifying both protective and potentially toxic concentrations.

-

MTT / CCK-8 Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of concentrations of Cyanidin-3-O-rhamnoside chloride, with or without a stressor (e.g., hydrogen peroxide for oxidative stress, or LPS for inflammation).

-

Incubate for a specified period (e.g., 24-48 hours).

-

Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8). The absorbance is proportional to the number of viable cells.[24][25]

-

4.1.3 Western Blotting for Protein Expression Analysis

-

Rationale: This technique allows for the quantification of specific proteins to elucidate the signaling pathways affected by the compound. It provides direct evidence for the modulation of targets like NF-κB, Nrf2, and caspases.

-

Protocol:

-

Treat cells as described for the viability assay.

-

Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-Nrf2, anti-cleaved-caspase-3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity to determine relative protein expression levels.[16][25]

-

Data Presentation: Comparative Antioxidant Capacity

To provide a clear comparison, the antioxidant capacity of cyanidin glycosides can be benchmarked against known antioxidants.

| Antioxidant Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe²⁺/g) |

| Cyanidin-3-O-glucoside* | 6.5[12] | ~10-20 | High |

| Resveratrol | 34[12] | ~25-40 | Moderate |

| Ascorbic Acid (Vitamin C) | 212[12] | ~15-30 | High |

| Trolox (Vitamin E analog) | ~40-50 | ~15-25 | High |

Note: Data for Cyanidin-3-O-glucoside is presented as a close proxy for Cyanidin-3-O-rhamnoside. While the core aglycone is the same, the sugar moiety can slightly influence activity. The table compiles representative values from the literature; direct comparisons should be made within the same study under identical conditions.[7][12][23]

Future Directions and Conclusion

Cyanidin-3-O-rhamnoside chloride is a compelling natural compound with a robust profile of antioxidant and anti-inflammatory activities. The evidence strongly supports its potential for therapeutic development in areas dominated by oxidative stress and chronic inflammation, such as neurodegenerative diseases, cancer, and inflammatory disorders.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: Given the low natural bioavailability, developing novel delivery systems (e.g., liposomes, nanoparticles) could significantly enhance its therapeutic efficacy.[16][24]

-

In Vivo Efficacy: While in vitro data is promising, more extensive studies in relevant animal models of disease are needed to validate its therapeutic effects and establish safe and effective dosing regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the preclinical findings into tangible benefits for human health.

References

-

Atlantis Press. (2020, September 21). Qualitative and Quantitative Methods to Evaluate Anthocyanins. Retrieved from [Link]

-

MDPI. (2022, November 16). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. Retrieved from [Link]

-

Pendidikan Kimia. (n.d.). Paper Chromatography and UV−Vis Spectroscopy To Characterize Anthocyanins and Investigate Antioxidant Properties in the Organic Teaching. Retrieved from [Link]

-

ACS Publications. (2014, October 8). Paper Chromatography and UV–Vis Spectroscopy To Characterize Anthocyanins and Investigate Antioxidant Properties in the Organic Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (2023, August 21). Cyanidin as potential anticancer agent targeting various proliferative pathways. Retrieved from [Link]

-

MDPI. (2025, September 10). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Retrieved from [Link]

-

Ursinus Digital Commons. (2017, July 21). The Potential Neuroprotective Effects of Antioxidant Cyanidin Chloride on Caenorhabditis elegans Subjected to Oxidative Stress. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Potential therapeutic effects of cyanidin-3-O-glucoside on rheumatoid arthritis by relieving inhibition of CD38+ NK cells on Treg cell differentiation. Retrieved from [Link]

-

PubMed. (2019, January 1). Cyanidin-3- O-glucoside chloride acts synergistically with luteolin to inhibit the growth of colon and breast carcinoma cells. Retrieved from [Link]

-

PubMed. (2001, December 15). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Retrieved from [Link]

-

PubMed. (2025, September 10). The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease. Retrieved from [Link]

-

RSC Publishing. (n.d.). Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro. Retrieved from [Link]

-

MDPI. (2023, May 28). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. Retrieved from [Link]

-

Frontiers. (2025, June 29). Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation. Retrieved from [Link]

-

MDPI. (2025, May 16). Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. Retrieved from [Link]

-

PMC. (2025, February 7). Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies. Retrieved from [Link]

-

ResearchGate. (2025, July 9). The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. Retrieved from [Link]

-

Frontiers. (2019, October 22). Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice. Retrieved from [Link]

-

SciSpace. (n.d.). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and. Retrieved from [Link]

-

IMR Press. (2022, November 17). Antioxidant Activity of Cyanidin-3-O-Glucoside and Verbascoside in an in Vitro Model of Diabetic Retinopathy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review. Retrieved from [Link]

-

Pharmacognosy Magazine. (2019, January 23). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]

-

PMC. (2021, November 5). Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages. Retrieved from [Link]

-

PubMed. (2023, May 28). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. Retrieved from [Link]

-

MDPI. (2016, September 21). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

-

MDPI. (2019, October 12). The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity. Retrieved from [Link]

-

PubMed. (2024). Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats. Journal of Nutritional Science and Vitaminology. Retrieved from [Link]

-

Frontiers. (2025, August 18). Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyanidin-3-O-rhamnoside chloride | CymitQuimica [cymitquimica.com]

- 3. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. CYANIDIN-3-O-RHAMNOSIDE CHLORIDE | 38533-30-1 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. phcog.com [phcog.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]

- 16. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. "The Potential Neuroprotective Effects of Antioxidant Cyanidin Chloride" by Ashley Nguyen [digitalcommons.ursinus.edu]

- 19. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Cyanidin-3- O-glucoside chloride acts synergistically with luteolin to inhibit the growth of colon and breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Potential therapeutic effects of cyanidin-3-O-glucoside on rheumatoid arthritis by relieving inhibition of CD38+ NK cells on Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. storage.imrpress.com [storage.imrpress.com]

Technical Master Guide: Bioavailability & Metabolism of Cyanidin-3-O-Rhamnoside Chloride

The following technical guide details the bioavailability, metabolism, and pharmacokinetics of Cyanidin-3-O-rhamnoside chloride . This document is structured for researchers and drug development professionals, focusing on the specific mechanistic challenges imposed by the rhamnose moiety compared to other anthocyanins.

Executive Summary: The "Rhamnose Barrier"

Cyanidin-3-O-rhamnoside (C3R) presents a unique pharmacokinetic profile distinct from its glucoside counterpart (Cyanidin-3-O-glucoside, C3G). While C3G is readily hydrolyzed by epithelial lactase-phlorizin hydrolase (LPH) or transported via SGLT1, C3R faces a metabolic bottleneck defined here as the "Rhamnose Barrier."

Mammalian systems lack the endogenous

Physicochemical Profile

The "chloride" designation refers to the flavylium salt form used to stabilize the anthocyanin against rapid degradation and color loss.

| Parameter | Specification | Technical Insight |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromenylium;chloride | The aglycone is Cyanidin; the sugar is |

| Molecular Weight | ~484.84 g/mol (Salt form) | Larger than aglycone, limiting passive diffusion. |

| Solubility | Water-soluble; Ethanol-soluble | High polarity prevents passive transcellular diffusion without transporters. |

| pH Stability | pH < 3.0: Stable Flavylium Cation (Red)pH 4–6: Unstable Carbinol Pseudobase (Colorless)pH > 7: Chalcone (Yellow/Degraded) | Critical Protocol: Biological samples must be acidified (e.g., 5% formic acid) immediately upon collection to prevent ring fission. |

ADME Profile: Mechanisms of Action

Absorption: The Transporter Exclusion

Unlike glucosides, the rhamnose moiety does not fit the substrate pocket of SGLT1 (Sodium-Glucose Linked Transporter 1), which is highly specific to glucose and galactose.

-

Small Intestine: C3R is poorly absorbed. It is not a substrate for LPH. Limited uptake may occur via Bilitranslocase (active transport) or paracellular diffusion, but efficiency is <1% compared to C3G.

-

Efflux: Any absorbed intact C3R is subject to rapid efflux via P-glycoprotein (P-gp) and MRP2 , returning it to the lumen.

Metabolism: The Microbiota Switch

The primary metabolic activation of C3R occurs in the colon.

-

Hydrolysis: Gut bacteria (specifically Bifidobacterium and Lactobacillus strains) express

-L-rhamnosidase (EC 3.2.1.40).[1] -

Reaction:

. -

Ring Fission: The unstable cyanidin aglycone undergoes C-ring cleavage to form Protocatechuic Acid (PCA) and Phloroglucinaldehyde (PGA) .

-

Phase II Conjugation: Absorbed metabolites enter the liver via the portal vein and undergo glucuronidation (UGT), sulfation (SULT), and methylation (COMT).

Visualization of Metabolic Pathway

The following diagram illustrates the differential fate of C3R compared to Glucosides.

Caption: Metabolic pathway of Cyanidin-3-rhamnoside highlighting the colonic hydrolysis bottleneck.

Pharmacokinetic Parameters

Due to the "Rhamnose Barrier," the pharmacokinetic profile is biphasic or delayed.

| Parameter | Value (Approx.) | Physiological Context |

| 0.5 – 1.0 h | Represents the minute fraction (<0.1%) absorbed via passive/paracellular routes. | |

| < 50 nmol/L | Extremely low bioavailability compared to C3G (which can reach >100 nmol/L). | |

| 6.0 – 12.0 h | Corresponds to colonic transit time and microbial fermentation. | |

| 500 – 2000 nmol/L | PCA and Hippuric acid are the dominant circulating species. | |

| Elimination | 0.4 h (Parent)4–6 h (Metabolites) | Parent compound is rapidly cleared; metabolites persist longer. |

Key Research Finding: In human plasma, C3R is often undetectable or present only in trace amounts unless specific encapsulation strategies (e.g., liposomes) are used to bypass the stomach and enhance paracellular uptake.

Experimental Protocol: LC-MS/MS Quantification

To accurately assess C3R bioavailability, researchers must differentiate between the parent compound and its metabolites.

Sample Preparation (Solid Phase Extraction)

Objective: Remove proteins and concentrate anthocyanins while maintaining the flavylium cation stability.

-

Collection: Collect blood into EDTA tubes. Centrifuge immediately (1500 x g, 10 min, 4°C).

-

Acidification: Mix Plasma (500 µL) with 5% Formic Acid (500 µL) to lower pH to < 2.0. Crucial: Prevents degradation to chalcone.

-

SPE Loading: Condition Waters Oasis HLB cartridges with 1 mL Methanol followed by 1 mL 0.1% Formic Acid.

-

Wash: Load sample, wash with 1 mL 0.1% Formic Acid.[3]

-

Elution: Elute with 500 µL Methanol containing 0.1% Formic Acid.

-

Reconstitution: Evaporate under

and reconstitute in mobile phase (5% Acetonitrile/0.1% FA).

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo TSQ). Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |

| Cyanidin-3-Rhamnoside | 433.1 | 287.0 (Cyanidin) | 25 | Loss of Rhamnose (-146 Da) |

| Cyanidin (Aglycone) | 287.0 | 213.0 / 137.0 | 35 | Ring Fragmentation |

| Protocatechuic Acid | 153.0 | 109.0 | 20 | Decarboxylation |

Note: C3R is detected in Positive Ion Mode (

Workflow Diagram

Caption: Validated workflow for the extraction and quantification of C3R from biological matrices.

References

-

He, J., & Giusti, M. M. (2010). Anthocyanins: Natural Colorants with Health-Promoting Properties. Annual Review of Food Science and Technology. Link

-

Kay, C. D., et al. (2005). Anthocyanin metabolites in human urine and serum. British Journal of Nutrition. Link

-

Hassimotto, N. M., et al. (2008). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats.[4] Nutrition Research. Link

-

Stoner, G. D., et al. (2005). Pharmacokinetics of anthocyanins and ellagic acid in healthy volunteers fed freeze-dried black raspberries. Journal of Clinical Pharmacology. Link

-

Suda, I., et al. (2003). Absorption and metabolism of cyanidin-3-glucoside in rats and humans. Journal of Agricultural and Food Chemistry. Link

-

ChemFaces. Cyanidin-3-O-rhamnoside chloride Datasheet. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. mdpi.com [mdpi.com]

- 3. The Safety and Pharmacokinetics of Cyanidin-3-Glucoside after 2-Week Administration of Black Bean Seed Coat Extract in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-rutinoside alleviates postprandial hyperglycemia and its synergism with acarbose by inhibition of intestinal α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

Cyanidin-3-o-rhamnoside chloride vs other anthocyanins

Topic: Cyanidin-3-O-rhamnoside Chloride vs. Other Anthocyanins Content Type: Technical Whitepaper / Research Guide Audience: Drug Development Professionals, Phytochemists, and Senior Researchers.

Structural Distinctness, Pharmacokinetics, and Therapeutic Potential

Executive Summary: The "Deoxy" Advantage

While Cyanidin-3-O-glucoside (C3G) remains the "gold standard" reference anthocyanin due to its ubiquity, Cyanidin-3-O-rhamnoside (C3R) —specifically its stabilized chloride salt form—presents a unique pharmacological profile driven by its glycone moiety.

Unlike glucose, rhamnose is a deoxyhexose (6-deoxy-L-mannose). This structural deviation confers increased lipophilicity and distinct steric properties to the C3R molecule. For drug developers, C3R offers superior inhibition kinetics against specific enzymatic targets such as Tyrosinase and Xanthine Oxidase (XO) , and exhibits a potent, non-competitive inhibitory mechanism often distinct from the mixed-type inhibition seen with C3G.

This guide analyzes the physicochemical and functional divergence of C3R chloride compared to C3G and other common anthocyanins, providing actionable protocols for its isolation and application in therapeutic pipelines.

Chemical Architecture & Structure-Activity Relationship (SAR)

The Rhamnose Moiety Impact

The core differentiation lies at the C3 position of the flavylium ring.

-

C3G (Glucoside): Contains a

-D-glucose moiety. Highly polar, susceptible to rapid hydrolysis by broad-spectrum -

C3R (Rhamnoside): Contains an

-L-rhamnose moiety.-

Hydrophobicity: The methyl group at C6 of the rhamnose (replacing the hydroxymethyl group of glucose) increases the lipophilicity of the molecule. This alters membrane partition coefficients (LogP) and enhances affinity for hydrophobic pockets in target enzymes.

-

Steric Hindrance: The

-linkage and the specific chair conformation of rhamnose create a different spatial occupancy, affecting "lock-and-key" interactions with receptors like Keap1 and Tyrosinase .

-

Physico-Chemical Comparison

| Property | Cyanidin-3-O-rhamnoside Cl | Cyanidin-3-O-glucoside Cl | Impact on Research |

| Formula | C3R is lighter (lacks one oxygen).[1] | ||

| MW | ~468.8 g/mol | ~484.8 g/mol | Mass spec differentiation (m/z 433 vs 449 aglycone+sugar). |

| Glycone | Rhamnose confers higher lipophilicity. | ||

| Solubility | Water/Alcohol (Lower polarity) | Highly Water Soluble | C3R elutes after C3G in Reverse-Phase HPLC. |

| Stability | High in acidic pH (Flavylium) | High in acidic pH | Both require pH < 3 for chloride salt stability. |

Comparative Biological Activity

Enzyme Inhibition Profiles

C3R exhibits specific advantages in metabolic and dermatological targets.

-

Tyrosinase Inhibition (Skin Lightening/Melanoma):

-

C3R: Acts as a non-competitive inhibitor . The rhamnose moiety likely binds to an allosteric site on tyrosinase, altering the copper active site's geometry.

-

C3G: Often shows weaker or mixed-type inhibition.

-

Data Point: In Acerola extracts, C3R is the primary driver of tyrosinase inhibition, outperforming C3G in direct docking studies.

-

-

Xanthine Oxidase (XO) & Gout:

-

Cytochrome P450 (Drug-Drug Interaction Warning):

-

Observation: C3R has been observed to inhibit CYP isoforms (e.g., CYP2A6, CYP2B6) more potently than C3G.

-

Implication: High-dose C3R formulations require careful pharmacokinetic evaluation for interactions with co-administered drugs metabolized by these pathways.

-

Mechanistic Pathways

The following diagrams illustrate the specific signaling cascades modulated by C3R.

Diagram 1: Tyrosinase & Melanogenesis Inhibition (C3R Specific)

C3R interrupts melanin synthesis non-competitively, distinct from simple substrate competition.

Caption: C3R acts as a non-competitive inhibitor of Tyrosinase, preventing the conversion of L-DOPA to Dopaquinone regardless of substrate concentration.

Diagram 2: Nrf2/NF-kB Cross-Talk (General Cyanidin Aglycone Activity)

Once hydrolyzed, the cyanidin aglycone from C3R activates the Nrf2 cytoprotective pathway.

Caption: Cyanidin aglycone dissociates Nrf2 from Keap1 while simultaneously inhibiting the NF-kB inflammatory cascade.

Experimental Protocols

Extraction & Purification (Targeting C3R)

Source Material:Acerola (Malpighia emarginata) fruit is the preferred natural source, where C3R is often the dominant anthocyanin.

Step-by-Step Methodology:

-

Homogenization:

-

Freeze-dry plant material to minimize enzymatic degradation.

-

Homogenize 10g powder in 100mL Acidified Methanol (0.1% HCl v/v). Note: HCl is crucial to maintain the flavylium cation (chloride salt) form.

-

-

Extraction:

-

Sonicate for 15 mins at <25°C.

-

Centrifuge at 7,500 rpm for 10 mins. Collect supernatant.

-

Re-extract pellet twice. Combine supernatants.

-

-

Purification (Solid Phase Extraction - SPE):

-

Use a C18 Sep-Pak cartridge activated with methanol.

-

Load extract.[4] Wash with acidified water (removes sugars/acids).

-

Critical Separation Step: Elute with a step gradient of Methanol/Water (0.1% HCl).

-

C3G typically elutes earlier (more polar).

-

C3R elutes later (approx. 20-30% Methanol fraction depending on column load) due to the rhamnose hydrophobicity.

-

-

-

Isolation (Semi-Prep HPLC):

-

Column: C18 Reverse Phase (5µm, 250 x 10mm).

-

Mobile Phase A: 5% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 20% B over 20 mins. Monitor at 520 nm .[5]

-

Validation: C3R peak will appear after C3G. Confirm with MS (m/z 433).

-

Quantification (Differential pH Method)

While HPLC is preferred for specificity, the pH differential method validates the total anthocyanin content as the chloride salt.

-

Buffer A: 0.025 M Potassium Chloride, pH 1.0.

-

Buffer B: 0.4 M Sodium Acetate, pH 4.5.

-

Calculate Absorbance:

. -

Result expressed as Cyanidin-3-glucoside equivalents unless a specific extinction coefficient for C3R is established (

L/mol[6]·cm is often used as a proxy, but purified standard calibration is superior).

References

-

Hanamura, T., Hagiwara, T., & Kawagishi, H. (2005). Structural and functional characterization of polyphenols isolated from acerola (Malpighia emarginata DC.) fruit.[5][7][8] Bioscience, Biotechnology, and Biochemistry. Link

-

Hanamura, T., Uchida, E., & Aoki, H. (2008). Skin-Lightening Effect of a Polyphenol Extract from Acerola (Malpighia emarginata DC.)[10] Fruit on UV-Induced Pigmentation. Bioscience, Biotechnology, and Biochemistry. Link

- Key Finding: C3R identified as a primary tyrosinase inhibitor with a non-competitive mechanism.

-

Mohamed, B. B., et al. (2022). Phytochemicals and in silico investigations of Sudanese roselle. South African Journal of Science. Link

- Key Finding:In silico docking of C3R with Xanthine Oxidase showing high binding affinity (-10.9 kcal/mol).

-

Sui, X., Dong, X., & Zhou, W. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Food Chemistry. Link

- Key Finding: Comparative stability kinetics of anthocyanin glucosides vs other forms.

-

Dreiseitel, A., et al. (2008). Berry anthocyanins and their aglycons inhibit monoamine oxidases A and B. Pharmacological Research. Link

-

Key Finding: Structure-activity relationships of anthocyanins on enzymatic targets.[2]

-

Sources

- 1. High resolution LC-MS characterization of phenolic compounds and the evaluation of antioxidant properties of a tropical purple radish genotype - Arabian Journal of Chemistry [arabjchem.org]

- 2. journals.co.za [journals.co.za]

- 3. researchgate.net [researchgate.net]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Phytochemicals and in silico investigations of Sudanese roselle [scielo.org.za]

- 7. Structural and functional characterization of polyphenols isolated from acerola (Malpighia emarginata DC.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Acerola (Malpighia emarginata) Anti-Inflammatory Activity—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing and Quality Assurance of High-Purity Cyanidin-3-O-rhamnoside Chloride

Part 1: Executive Technical Brief

Cyanidin-3-O-rhamnoside chloride (C3R) is a critical anthocyanin standard used primarily in metabolic profiling, antioxidant assays, and cytochrome P450 inhibition studies (specifically CYP3A4). Unlike its more common analogs (Cyanidin-3-glucoside or Cyanidin-3-rutinoside), C3R presents unique sourcing challenges due to its specific glycosidic linkage, which alters its solubility profile and hydrolytic stability.